1-(2-Naphthoyl)imidazole
Overview
Description
The compound 1-(2-Naphthoyl)imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives have been extensively studied due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of imidazole derivatives, such as 1-(2-naphthoyl)imidazole, often involves the formation of the imidazole ring followed by functionalization at specific positions on the ring. For instance, the synthesis of 1-(naphthylalkyl)-1H-imidazoles with anticonvulsant activity involves incorporating various functional groups into the alkylene bridge, which can significantly affect the therapeutic index of the compounds . Similarly, the synthesis of naphtho[1,2-d]imidazole derivatives for OLED applications demonstrates the importance of structural configuration in achieving high performance in electronic devices . Additionally, the synthesis of complex naphth[1,2-d]imidazole structures can be achieved through cascade reactions and multicomponent reactions, highlighting the versatility of imidazole chemistry .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial in determining their physical, chemical, and biological properties. For example, the study of hydrogen-bonded naphth[2,3-d]imidazol-2-yl nitronyl nitroxide crystals reveals that the extension of the ring system and the formation of hydrogen bonds can significantly influence the magnetic properties of the material . The crystal structures of imidazole-based 1,4-naphthoquinones have been characterized using single-crystal X-ray diffraction and Density Functional Theory to understand their electronic structure and charge distribution, which are important for their antibacterial and antifungal activities .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application. The intramolecular inverse-electron-demand Diels-Alder reactions of imidazoles with 1,2,4-triazines provide a route to tetrahydro-1,5-naphthyridines and related heterocycles . Palladium-catalyzed cycloaromatization reactions have been used to synthesize fused N-heterocycles, demonstrating the ability to manipulate the reactivity of imidazole derivatives . Additionally, rhodium-catalyzed C–H functionalization has been employed to create functionalized naphtho[1',2':4,5]imidazo[1,2-a]pyridines, showcasing the potential for complex ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-naphthoyl)imidazole derivatives are influenced by their molecular structure and the nature of the substituents. For example, the presence of a small oxygen function in the bridge of 1-(naphthylalkyl)-1H-imidazoles can confer a high therapeutic index between anticonvulsant and depressant activity . The electronic properties of naphtho[1,2-d]imidazole derivatives are critical for their application in OLEDs, with specific derivatives showing superior performance due to their capacity for direct electron injection from the cathode . The synthesis of imidazole derivatives in the presence of an ionic liquid catalyst demonstrates the influence of reaction conditions on the yield and efficiency of the synthesis process .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
1-(2-Naphthoyl)imidazole derivatives have been developed as materials for OLEDs. They exhibit superior performance with high external quantum efficiency (EQE) and low turn-on voltage, making them promising for deep-blue, light-emitting applications in OLED technology (Liu et al., 2015).
Chemical Complexes and Synthesis
These compounds are used in creating chemical complexes such as mercury(II) complexes, showing significant properties through non-covalent interactions and have potential in various chemical synthesis processes (Dinda et al., 2003).
Electroluminescent Devices
Phenanthromidazole derivatives, related to 1-(2-Naphthoyl)imidazole, have been synthesized for use in organic electroluminescent devices. They demonstrate highly efficient performance and are useful in creating devices like Alq3-based organic light emitting devices (Jayabharathi et al., 2015).
Organometallic Emitting Materials
Compounds based on naphtho[b]imidazole are being used to create new families of organometallic emitting materials for potential practical applications in fields like electroluminescence (Chen et al., 2006).
Catalyst in Chemical Synthesis
1-(2-Naphthoyl)imidazole derivatives are being explored as catalysts in the synthesis of compounds like 1-aminoalkyl-2-naphthol. Their role in facilitating efficient, eco-friendly synthesis processes is notable (Zandieh et al., 2019).
Photochromic Applications
These compounds have also been developed for fast photoresponsive applications, offering opportunities in fields like security materials and optical triggers for dynamic structural changes in biological matters (Iwasaki et al., 2014).
Safety And Hazards
Future Directions
Imidazole-based medicinal chemistry is a rapidly expanding field, suggesting promising therapeutic values of imidazole-derived compounds for treating incurable diseases . The development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .
properties
IUPAC Name |
imidazol-1-yl(naphthalen-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(16-8-7-15-10-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYNPDBWOXBMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357434 | |
Record name | 1-(2-Naphthoyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthoyl)imidazole | |
CAS RN |
141903-34-6 | |
Record name | 1-(2-Naphthoyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Naphthoyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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